Chemical Structure and Patent Class Differentiation: Dichlorophenol Quinazolinone vs. Other IN-Series Scaffolds
HSD17B13-IN-82 (Compound 156; CAS 2770247-47-5) possesses a unique chemical structure that differentiates it from other compounds in the IN-series, despite shared potency ranges. Its structure is explicitly defined as a quinazolinone core bearing a 3,5-dichloro-4-hydroxybenzamide moiety and a 2-(trifluoromethyl)benzyl substituent (C24H15Cl3F3N3O3, MW 556.75) . In contrast, HSD17B13-IN-51 (Compound 82; CAS 2770246-75-6) and HSD17B13-IN-24 (Compound 41; CAS 2770246-37-0) represent distinct chemical entities within the same patent portfolio . The structural differentiation is material: the dichlorophenol moiety in HSD17B13-IN-82 is a key pharmacophore claimed in WO2022216627A1 for HSD17B13 inhibition, and this exact chemotype informed the selection and optimization of INIPHARM's clinical candidate INI-822 [1].
| Evidence Dimension | Chemical structure and scaffold classification |
|---|---|
| Target Compound Data | C24H15Cl3F3N3O3; MW 556.75; quinazolinone core with 3,5-dichloro-4-hydroxybenzamide; CAS 2770247-47-5 |
| Comparator Or Baseline | HSD17B13-IN-51 (Compound 82): CAS 2770246-75-6; HSD17B13-IN-24 (Compound 41): CAS 2770246-37-0; HSD17B13-IN-63 (Compound 160): ≤0.1 μM IC50 |
| Quantified Difference | Distinct CAS registry numbers and molecular formulas; HSD17B13-IN-82 is the only compound in this series identified as Compound 156, a key representative from the patent family leading to INI-822 |
| Conditions | Structural identity confirmed by CAS registry, molecular formula, and SMILES notation; patent context per WO2022216627A1 (INIPHARM, INC.) |
Why This Matters
When replicating studies of the HSD17B13 mechanism relevant to the clinical candidate INI-822, HSD17B13-IN-82 provides the closest commercially available structural proxy, whereas other IN-series compounds represent different chemical series that may exhibit divergent binding kinetics, off-target profiles, or metabolic stability despite similar biochemical IC50 values.
- [1] INIPHARM, INC. WO2022216627A1: Quinazolinone HSD17B13 Inhibitors and Uses Thereof. Filed 2022. CN116194440A. View Source
